N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride

Description

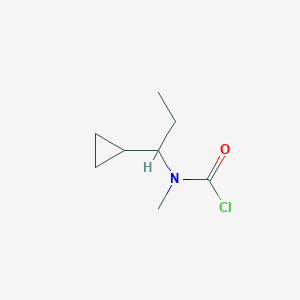

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative characterized by a cyclopropylpropyl substituent and a methyl group attached to the nitrogen atom. Carbamoyl chlorides are reactive intermediates widely used in organic synthesis, particularly in the preparation of ureas, carbamates, and pharmaceuticals.

Properties

IUPAC Name |

N-(1-cyclopropylpropyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-3-7(6-4-5-6)10(2)8(9)11/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJFJXOWRKHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N(C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride typically involves the reaction of 1-cyclopropylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

Starting Material: 1-Cyclopropylpropylamine

Reagent: Phosgene (COCl₂)

Solvent: Anhydrous conditions, typically using an inert solvent like dichloromethane (CH₂Cl₂)

Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction proceeds with the formation of this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle phosgene safely and efficiently. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form N-(1-Cyclopropylpropyl)-N-methylcarbamic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF)

Catalysts: Base catalysts like triethylamine (TEA) for substitution reactions

Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions

Major Products Formed

Carbamates: Formed by reaction with alcohols

Ureas: Formed by reaction with amines

Thiocarbamates: Formed by reaction with thiols

Amines: Formed by reduction reactions

Scientific Research Applications

N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly in the field of oncology and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylpropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile due to the presence of the carbamoyl chloride group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed. For example, in biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence describes N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (hereafter referred to as Compound A), a carboxamide with insecticidal activity .

Reactivity and Stability

Carbamoyl chlorides are inherently more reactive than carboxamides due to the electronegative chlorine atom, which facilitates nucleophilic substitution. For example, Compound A relies on hydrogen bonding (N–H⋯O and C–H⋯O) for crystal packing , whereas carbamoyl chlorides like this compound are more likely to participate in covalent bond-forming reactions (e.g., with amines or alcohols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.